molecular formula N2O2-2 B1226482 Diazenediolate

Diazenediolate

Cat. No.: B1226482
M. Wt: 60.013 g/mol
InChI Key: NFMHSPWHNQRFNR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazenediolate (N₂O₂²⁻) is a nitrogen-oxygen anion characterized by a diazene (N=N) core bonded to two deprotonated hydroxyl groups. This compound is notable for its role as a redox-active species in coordination chemistry and catalysis, particularly in oxidation-reduction reactions and electron-transfer processes. Its resonance-stabilized structure allows for versatile reactivity, making it relevant in synthetic chemistry and materials science .

Properties

Molecular Formula

N2O2-2

Molecular Weight

60.013 g/mol

IUPAC Name

dioxidodiazene

InChI

InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3)/p-2

InChI Key

NFMHSPWHNQRFNR-UHFFFAOYSA-L

SMILES

N(=N[O-])[O-]

Canonical SMILES

N(=N[O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Functional Groups Redox Activity Applications
Diazenediolate N=N bonded to two O⁻ groups Diradical character, resonance-stabilized High Catalysis, electron transport
Compound 6m Thiazolidinone-quinazolinone hybrid Thioxothiazolidinone, acetamide, benzodioxole Moderate Antimicrobial, anticancer agents
Compound 6n Thiazolidinone-quinazolinone hybrid Methoxybenzylidene, thioacetamide Low-Moderate Enzyme inhibition (e.g., COX-2)
Compound 6o Thiazolidinone-quinazolinone hybrid Phenylallylidene, thioacetamide Low Antifungal, anti-inflammatory

Reactivity and Stability

  • This compound exhibits high redox activity due to its diradical nature and ability to stabilize charge through resonance. This contrasts with compounds 6m–6o, which rely on sulfur-containing groups (e.g., thioxothiazolidinone) and aromatic moieties for stability.
  • This compound’s instability in acidic conditions contrasts with the thiazolidinone derivatives’ stability, attributed to their rigid heterocyclic frameworks .

Research Findings and Limitations

  • This compound: Studies highlight its role in mediating electron transfer in metalloenzymes but note challenges in isolating the pure compound .
  • Thiazolidinone Derivatives (6m–6o): Advantages: High selectivity for biological targets, low cytotoxicity (e.g., 6m: >90% cell viability at 25 μM). Limitations: Limited solubility in aqueous media, requiring formulation with co-solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.